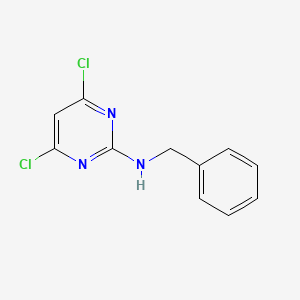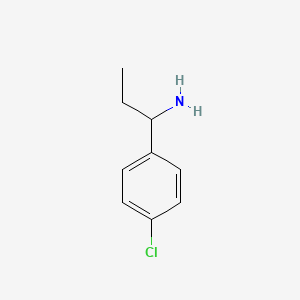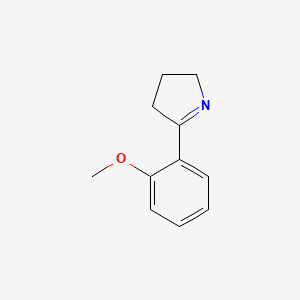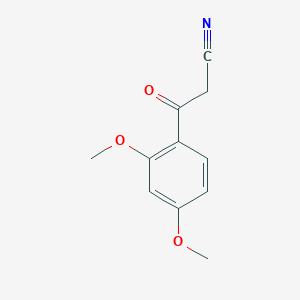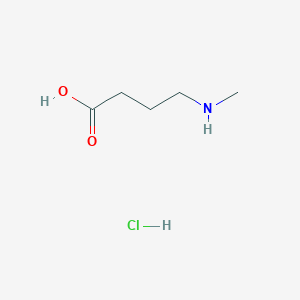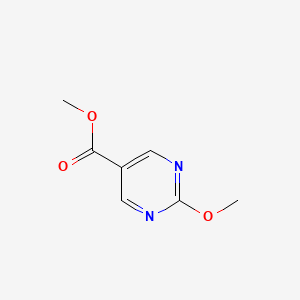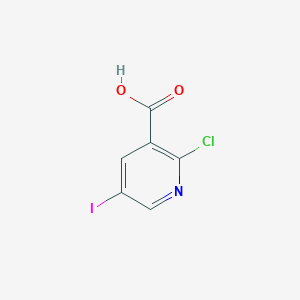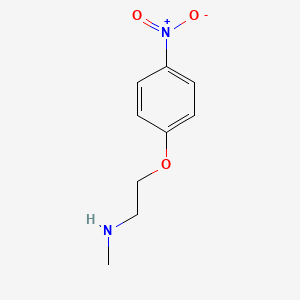
4-硝基-(2-甲基氨基乙氧基)苯
描述
N-methyl-2-(4-nitrophenoxy)ethanamine is an aromatic compound characterized by the presence of a nitro group and a methylaminoethoxy substituent on the benzene ring
科学研究应用
N-methyl-2-(4-nitrophenoxy)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
Nitro compounds are known to have high anti-infective activity . They are often used as intermediates in the synthesis of dyes, pharmaceuticals, and specialty chemicals .
Mode of Action
Nitro compounds are known to undergo various chemical reactions such as coupling, condensation, and nucleophilic substitution . In the case of azobenzene derivatives, they exhibit a robust and reversible light-induced trans-cis isomerization about the N-N bond .
Biochemical Pathways
Nitro compounds are known to participate in diverse reactions, enabling the synthesis of new compounds . They also play a significant role in organic synthesis, particularly in the production of dyes and pharmaceuticals .
Pharmacokinetics
Nitro compounds generally demonstrate predominant urinary excretion, low tissue distribution, and relatively slow clearance .
Result of Action
Nitro compounds are known to have high anti-infective activity , suggesting that they may have potential antimicrobial effects.
Action Environment
The action, efficacy, and stability of 4-Nitro-(2-methylaminoethoxy)benzene can be influenced by various environmental factors. For instance, the degradation of similar nitro compounds has been studied in the context of advanced oxidation processes . .
生化分析
Biochemical Properties
4-Nitro-(2-methylaminoethoxy)benzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, while the amino group is an electron-donating group. This dual nature influences the compound’s reactivity and interaction with enzymes, proteins, and other biomolecules. For instance, the nitro group can form hydrogen bonds with amino acid residues in proteins, while the amino group can participate in nucleophilic attacks .
Cellular Effects
4-Nitro-(2-methylaminoethoxy)benzene affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with specific receptors on the cell surface. This interaction can lead to changes in gene expression and cellular metabolism. For example, the compound may activate or inhibit certain signaling pathways, leading to altered cellular responses such as proliferation, differentiation, or apoptosis .
Molecular Mechanism
The molecular mechanism of 4-Nitro-(2-methylaminoethoxy)benzene involves its binding interactions with biomolecules. The nitro group can form strong hydrogen bonds with enzymes, leading to enzyme inhibition or activation. Additionally, the amino group can interact with nucleophilic sites on DNA or RNA, potentially affecting gene expression. These interactions can result in changes in cellular function and metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-nitrophenoxy)ethanamine typically involves the nitration of a suitable precursor, such as 2-methylaminoethoxybenzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group onto the benzene ring. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure safety and yield optimization .
Industrial Production Methods
On an industrial scale, the production of N-methyl-2-(4-nitrophenoxy)ethanamine follows similar principles but involves larger reactors and more stringent safety protocols. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high yield while minimizing the risks associated with handling large quantities of reactive chemicals .
化学反应分析
Types of Reactions
N-methyl-2-(4-nitrophenoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Nitric acid and sulfuric acid.
Substitution: Halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Halogenated benzene derivatives.
相似化合物的比较
Similar Compounds
2,4-Dinitro-N-methylaniline: Similar in structure but with an additional nitro group.
2-Amino-4-nitro-N-methylaniline: Similar but with an amino group instead of a methylaminoethoxy group
Uniqueness
The presence of both nitro and methylaminoethoxy groups allows for a diverse range of chemical transformations and applications .
属性
IUPAC Name |
N-methyl-2-(4-nitrophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10-6-7-14-9-4-2-8(3-5-9)11(12)13/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWNEHIJLURBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10485309 | |
| Record name | 4-nitro-(2-methylaminoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60814-17-7 | |
| Record name | N-Methyl-2-(4-nitrophenoxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60814-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-nitro-(2-methylaminoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
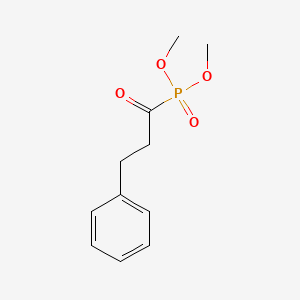
![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)


![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)

